![molecular formula C15H14N4O3 B2686072 N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide CAS No. 2418709-53-0](/img/structure/B2686072.png)
N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide
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Description
N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide, also known as AZD6738, is a small molecule inhibitor that selectively targets the enzyme Ataxia Telangiectasia and Rad3-related protein (ATR). ATR is a crucial protein in the DNA damage response pathway and plays a vital role in the maintenance of genome stability. AZD6738 has been extensively studied for its potential use as an anti-cancer agent due to its ability to sensitize cancer cells to DNA-damaging agents.
Scientific Research Applications
Antibacterial Activity
The synthesized compound has been evaluated for its antibacterial potential against both Gram-positive and Gram-negative bacterial strains. Notably, compound 4a2 displayed the highest antibacterial activity, particularly against Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa . Further investigations into its mechanism of action and potential clinical applications are warranted.
Antioxidant Properties
The compound also exhibits remarkable antioxidant activity. In comparison with parent sulfonamides (sulfadiazine and sulfisoxazole), all tested derivatives demonstrated excellent antioxidant potential. Some even matched the activity of ascorbic acid. These findings suggest that this compound could be explored as a potential antioxidant agent .
Ultrasound-Assisted Synthesis
Researchers have employed ultrasound-assisted methods to synthesize related compounds. For instance, Schiff’s bases derived from this compound underwent cyclocondensation with chloroacetyl chloride using ultrasonication, yielding final products with potential applications .
Novel N-Substituted-3-Chloro-2-Azetidinone Derivatives
A series of N-substituted-3-chloro-2-azetidinone derivatives, including this compound, were synthesized. These compounds were characterized by spectral data (IR, 1H NMR, mass spectra) and elemental analysis. Their potential applications in medicinal chemistry and drug development merit further exploration .
Inhibition of HeLa Cell Growth
One specific derivative, N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide (5e), significantly inhibited the growth of HeLa cells in a concentration-dependent manner. This finding suggests potential anticancer properties .
properties
IUPAC Name |
N-[3-(4-oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-13(4-10-7-16-9-17-8-10)18-11-2-1-3-12(5-11)22-15-6-14(21)19-15/h1-3,5,7-9,15H,4,6H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVQMOZIVBYLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)OC2=CC=CC(=C2)NC(=O)CC3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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